molecular formula C15H19NO5 B2401087 1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenoxyazetidine-3-carboxylic acid CAS No. 2289955-86-6

1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenoxyazetidine-3-carboxylic acid

Cat. No.: B2401087
CAS No.: 2289955-86-6
M. Wt: 293.319
InChI Key: FLJICFJVUXIOSM-UHFFFAOYSA-N
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Description

1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenoxyazetidine-3-carboxylic acid is a complex organic compound with a unique structure that includes an azetidine ring, a phenoxy group, and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenoxyazetidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common route involves the formation of the azetidine ring through cyclization reactions, followed by the introduction of the phenoxy group and the Boc protecting group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenoxyazetidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.

    Reduction: The azetidine ring can be reduced to form corresponding amines.

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Major Products Formed:

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Free amine derivatives.

Scientific Research Applications

1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenoxyazetidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenoxyazetidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azetidine ring and phenoxy group can play crucial roles in binding to these targets, while the Boc group can influence the compound’s stability and solubility.

Comparison with Similar Compounds

  • 1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid
  • 1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid

Uniqueness: 1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenoxyazetidine-3-carboxylic acid is unique due to the combination of its azetidine ring and phenoxy group, which can impart distinct chemical and biological properties. This makes it a valuable compound for the development of new materials and therapeutic agents.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenoxyazetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-14(2,3)21-13(19)16-9-15(10-16,12(17)18)20-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJICFJVUXIOSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C(=O)O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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